2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine
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Overview
Description
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is a heterocyclic organic compound that contains a pyrazole ring and an amine group. It is a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4,5-trimethyl-1H-pyrazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: Similar in structure but lacks the methyl groups at positions 2, 4, and 5.
4-Aminopyrazole: Another derivative with the amino group at a different position.
5-Aminopyrazole: Similar to 3-aminopyrazole but with the amino group at position 5.
Uniqueness
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to other aminopyrazoles .
Properties
IUPAC Name |
2,4,5-trimethylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-5(2)8-9(3)6(4)7/h7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNRZXTWCRTHPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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